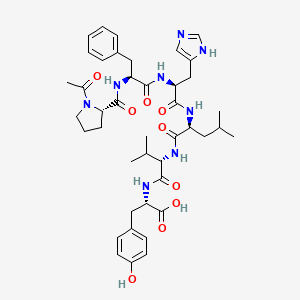
L-Tyrosine, N-(N-(N-(N-(N-(1-acetyl-L-prolyl)-L-phenylalanyl)-L-histidyl)-L-leucyl)-L-valyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AG 84-10 (Ac-Pro-Phe-His-Leu-Val-Tyr) is similar to Angiotensinogen 6-13. It is a peptidic substrate analog; that has antihypertensive effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
- The compound has been used in the synthesis of various peptides, such as α-Melanotropine (α-MSH), where its unique properties aid in obtaining peptides with specific biological activities (Guttmann & Boissonnas, 1959). Similarly, its application in the synthesis of Tyrocidine E, a cyclic decapeptide, demonstrates its role in producing peptides with antimicrobial properties (Mitsuyasu et al., 1970).
Enzyme and Peptidase Studies
- It has been used in the study of enzymes and peptidases, like in the research on a peptidase from thyroid glands, where the compound's specific structure plays a crucial role in understanding enzyme specificity and activity (Menzies & McQuillan, 1967). This includes insights into the hydrolysis and transpeptidation activities of enzymes (Richman & Fruton, 1976).
Peptide Synthesis and Modification
- Its role in peptide synthesis is evident in various studies, for instance, in the solid-phase syntheses of Loloatins A-C, highlighting its significance in the creation of complex peptide structures (Scherkenbeck, Chen, & Haynes, 2002). It has also been used in the synthesis of peptide fragments of insulin, demonstrating its application in creating medically relevant peptides (Ke, Kung, Wang, & Niu, 1964).
Radiolysis and Chemical Reactions
- The compound's utility extends to studies on radiolysis of N-acetyl amino acids, which are model compounds for radiation degradation of polypeptides. This provides insights into the effects of radiation on complex amino acids and peptides (Garrett et al., 1982).
Propiedades
Número CAS |
121520-99-8 |
|---|---|
Nombre del producto |
L-Tyrosine, N-(N-(N-(N-(N-(1-acetyl-L-prolyl)-L-phenylalanyl)-L-histidyl)-L-leucyl)-L-valyl)- |
Fórmula molecular |
C42H56N8O9 |
Peso molecular |
816.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C42H56N8O9/c1-24(2)18-31(39(55)49-36(25(3)4)41(57)48-34(42(58)59)20-28-13-15-30(52)16-14-28)45-38(54)33(21-29-22-43-23-44-29)46-37(53)32(19-27-10-7-6-8-11-27)47-40(56)35-12-9-17-50(35)26(5)51/h6-8,10-11,13-16,22-25,31-36,52H,9,12,17-21H2,1-5H3,(H,43,44)(H,45,54)(H,46,53)(H,47,56)(H,48,57)(H,49,55)(H,58,59)/t31-,32-,33-,34-,35-,36-/m0/s1 |
Clave InChI |
OPTXGVMCPPAKTD-NGTAMTFRSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)C |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C |
Apariencia |
Solid powder |
Otros números CAS |
121520-99-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
PFHLVY |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ac-Pro-Phe-His-Leu-Val-Tyr AG 84-10 AG-84-10 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



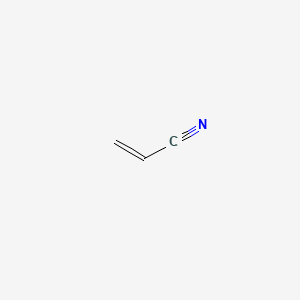
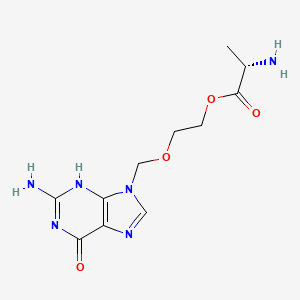
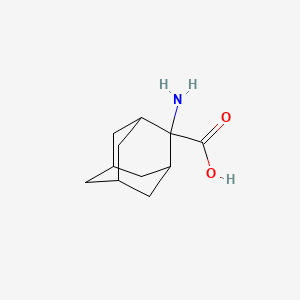
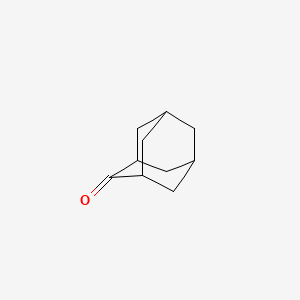
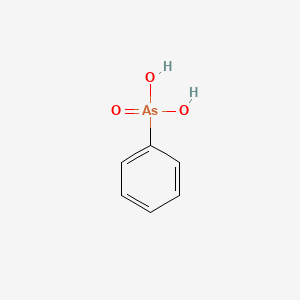
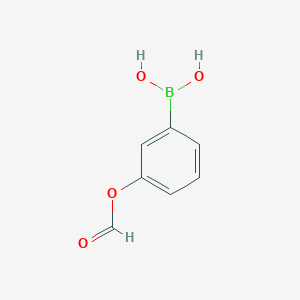
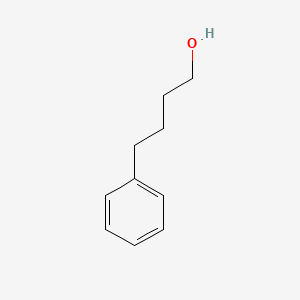
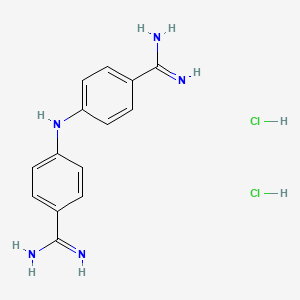
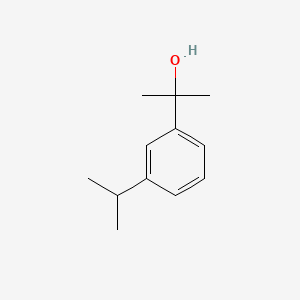
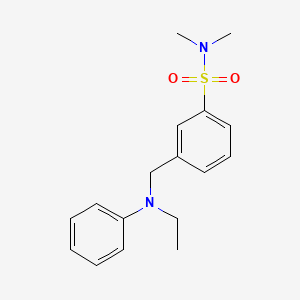
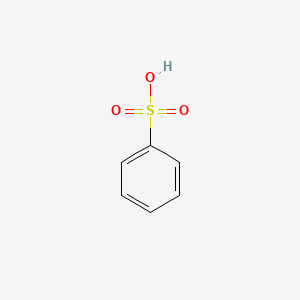
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]-2-methylphenyl]azo]-1-naphthalenyl]azo]-](/img/structure/B1666571.png)
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]-](/img/structure/B1666572.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-](/img/structure/B1666573.png)